CID 156588363

説明

BenchChem offers high-quality CID 156588363 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 156588363 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

56401-20-8 |

|---|---|

分子式 |

C6H13NaO9P |

分子量 |

283.13 g/mol |

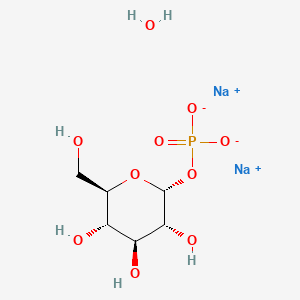

IUPAC名 |

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/t2-,3-,4+,5-,6-;/m1./s1 |

InChIキー |

JBJNEGINPZSSRK-WYRLRVFGSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

正規SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

物理的記述 |

White powder; [Alfa Aesar MSDS] |

同義語 |

alpha-D-glucopyranose 1-phosphate |

製品の起源 |

United States |

Historical and Foundational Research on the Chemical Compound α D Glucose 1 Phosphate Cori Ester

Discovery and Initial Characterization of Cori Ester

The identification of Cori ester was a landmark achievement, emerging from meticulous biochemical investigations that sought to unravel the complexities of carbohydrate metabolism.

Pioneering Biochemical Investigations by Carl and Gerty Cori

Carl Ferdinand Cori and Gerty Theresa Cori, a husband-and-wife research team, embarked on pioneering biochemical investigations into carbohydrate metabolism in the early 20th century ebsco.comacs.org. Their work, initially conducted at Roswell Park Cancer Institute and later at Washington University in St. Louis, focused on how the body metabolizes glucose and the interconversion of glucose and glycogen (B147801) ebsco.comacs.orgnih.govbritannica.comwustl.edu. A significant early finding was their observation in the 1930s that the conversion of glycogen to lactic acid in muscle tissue was accompanied by a loss of inorganic phosphate (B84403) ebsco.com. Experimenting with minced skeletal muscle from frogs, the Coris identified a new intermediate in glycogen breakdown acs.orgbritannica.com. This substance was a phosphorylated, non-reducing precursor of hexose-6-phosphate, which they isolated as a crystalline brucine (B1667951) salt nasonline.org.

Identification as a Hexose (B10828440) Sugar Phosphate Intermediate

The newly discovered compound was identified as a hexose (six-carbon) sugar phosphate, specifically glucose 1-phosphate ebsco.combritannica.com. This intermediate, later termed the "Cori ester," was crucial because it represented the first step in the conversion of the animal storage carbohydrate glycogen into glucose britannica.com. The Coris also demonstrated that this reaction was reversible, meaning the Cori ester could also be the final step in the conversion of blood glucose to glycogen britannica.comwikipedia.org. Their research further led to the discovery of the enzyme responsible for catalyzing its formation from glycogen and inorganic phosphate, which they named "phosphorylase" ebsco.comacs.orgnasonline.org.

Elucidation of its Anomeric Configuration and Phosphate Linkage

The Coris, in collaboration with S.P. Colowick, provided definitive proof of the structure of glucose 1-phosphate by synthesizing α-D-glucose 1-phosphate in 1937 nasonline.org. This confirmed that the phosphate group was attached to the 1'-carbon of the glucose molecule britannica.comwikipedia.org. The compound can exist in either the α- or β-anomeric form, but the Cori ester specifically refers to the α-D-glucose 1-phosphate anomer wikipedia.orgwikidata.orgsigmaaldrich.com. This elucidation of its anomeric configuration and phosphate linkage was critical for understanding its precise role in metabolic pathways.

Academic Impact and Recognition of Cori Ester Discovery

The discovery of the Cori ester had profound implications for the field of biochemistry, fundamentally altering the understanding of carbohydrate metabolism and earning the Coris the highest academic recognition.

Influence on the Understanding of Glycogen Metabolism Pathways

The discovery of the Cori ester and the enzyme phosphorylase profoundly influenced the understanding of glycogen metabolism pathways. It revealed the mechanism by which glycogen is broken down (glycogenolysis) into glucose 1-phosphate, which can then be converted to glucose 6-phosphate by phosphoglucomutase for further catabolism wustl.eduwikipedia.orgwikipedia.orgwikipedia.orgegyankosh.ac.inhmdb.ca. Crucially, the Coris also demonstrated that the phosphorylase-catalyzed reaction was reversible, enabling the in vitro synthesis of glycogen from glucose 1-phosphate acs.orgbritannica.comnobelprize.org. This was a groundbreaking finding, as it was the first time a biological macromolecule had been synthesized in a test tube acs.orgnasonline.org. Their work also laid the groundwork for understanding the "Cori cycle," which describes the interconversion of glucose and glycogen between muscle and liver, playing a vital role in maintaining blood glucose levels and providing energy for muscle activity ebsco.comnih.govwikipedia.orgwikipedia.orgpressbooks.pub.

The following table summarizes key findings related to Cori ester's role in glycogen metabolism:

| Metabolic Pathway | Role of Cori Ester (α-D-Glucose 1-Phosphate) | Key Enzyme(s) Involved |

| Glycogenolysis | Direct product of glycogen breakdown from α-1,4 linkages wikipedia.orgnih.gov | Glycogen Phosphorylase acs.orgwustl.eduwikipedia.orgegyankosh.ac.innobelprize.org |

| Glycogenesis | Precursor for glycogen synthesis via UDP-glucose britannica.comwikipedia.orgnobelprize.orgnih.gov | Glycogen Phosphorylase (reversible reaction) acs.orgnobelprize.org, UDP-glucose pyrophosphorylase nih.gov |

| Interconversion | Intermediate in the Cori cycle between muscle and liver ebsco.comwikipedia.orgpressbooks.pub | Phosphoglucomutase (converts to glucose 6-phosphate) wustl.eduwikipedia.orgegyankosh.ac.in |

Context of the 1947 Nobel Prize in Physiology or Medicine

In recognition of their monumental contributions, Carl and Gerty Cori were jointly awarded one half of the 1947 Nobel Prize in Physiology or Medicine acs.orgnih.govbritannica.comwustl.eduwikipedia.orgwikipedia.orgnobelprize.org. The prize acknowledged "their discovery of the course of the catalytic conversion of glycogen" nobelprize.org. The other half of the prize was awarded to Bernardo Houssay for his discovery of the role of the anterior pituitary lobe hormone in sugar metabolism wustl.eduwikipedia.orgnobelprize.org. The Coris' work, particularly the identification of the Cori ester and the elucidation of the enzymatic reactions involving glucose and glycogen, provided a fundamental understanding of how the body produces and stores energy, significantly impacting the field of biochemistry and medicine acs.orgbritannica.com.

Establishment of In Vitro Synthesis of Biological Macromolecules

The discovery and characterization of α-D-Glucose 1-Phosphate (Cori ester) by Carl and Gerty Cori in 1936 marked a significant turning point in understanding how complex biological molecules are synthesized outside living organisms. Their meticulous research, initially focusing on carbohydrate metabolism in muscle extracts, led to the isolation of this novel phosphate ester from a mixture containing glycogen and inorganic phosphate mdpi.comnih.gov.

The Coris identified an enzyme, which they named glycogen phosphorylase, responsible for catalyzing the breakdown of glycogen into glucose-1-phosphate mdpi.comnih.govacs.orgnobelprize.orgwikipedia.org. This reaction, termed phosphorolysis, involves the cleavage of glycosidic bonds in glycogen by inorganic phosphate, rather than hydrolysis nasonline.org. This was a crucial insight into the mechanism of glycogen degradation.

The most profound implication of their discovery was the demonstration of the reversibility of the phosphorylase-catalyzed reaction. The Coris showed that glycogen phosphorylase could not only break down glycogen but also synthesize it from α-D-Glucose 1-Phosphate in the presence of inorganic phosphate mdpi.comnih.govacs.orgnobelprize.orgwustl.edulitfl.comnobelprize.orgsemanticscholar.org. This achievement represented the first successful in vitro synthesis of a biological macromolecule—glycogen, a complex polysaccharide—in a test tube nih.govacs.org. This breakthrough fundamentally changed the landscape of biochemistry, proving that complex biological processes could be replicated and studied in controlled laboratory settings.

Further research by the Coris and their collaborators revealed that the direction of the phosphorylase reaction is influenced by the relative concentrations of its components nobelprize.org. They also observed that the enzyme existed in active (phosphorylase a) and inactive (phosphorylase b) forms, with interconversion playing a significant role in metabolic regulation nasonline.orgegyankosh.ac.in. Small amounts of pre-existing glycogen could also act as primers or activators for the synthetic reaction semanticscholar.org. The activity of phosphorylase was found to be enhanced by the addition of certain nucleotides, such as adenylic acid and inosinic acid semanticscholar.org.

While glycogen phosphorylase primarily synthesizes an unbranched polysaccharide similar to amylase, the complete in vitro synthesis of branched glycogen, mirroring the natural structure, was later shown to require the additional action of a branching enzyme nasonline.orgconicet.gov.ar. The purification and crystallization of muscle phosphorylase by the Coris and Green further facilitated detailed studies of its properties and the polysaccharide product nih.govnasonline.org.

The work on Cori ester and the in vitro synthesis of glycogen laid the foundation for subsequent investigations into the biosynthesis of other macromolecules and earned Carl and Gerty Cori the Nobel Prize in Physiology or Medicine in 1947 mdpi.comacs.orgnobelprize.orgwikipedia.orgwustl.edulitfl.comacs.orgnobelprize.org.

Detailed Research Findings: Glycogen Synthesis from Glucose-1-Phosphate

Early experiments demonstrated the efficiency of glycogen synthesis from glucose-1-phosphate (Cori ester) under specific conditions, highlighting the activating role of nucleotides.

| Activator Added (Concentration) | Glucose-1-Phosphate Converted to Glycogen (%) | Incubation Time | Enzyme Source |

| None | 8 | 20 minutes | Muscle Enzyme |

| Inosinic acid (5 x 10⁻³ M) | 12.2 | 20 minutes | Muscle Enzyme |

| Adenylic acid (4 x 10⁻⁴ M) | 44.7 | 20 minutes | Muscle Enzyme |

| Data adapted from early kinetic studies on enzymatic glycogen synthesis semanticscholar.org. |

These findings underscored the importance of specific cofactors in modulating the activity of phosphorylase and optimizing the in vitro production of glycogen. The ability to synthesize such a complex biological polymer in a controlled environment was a monumental step, paving the way for future advancements in molecular biology and biochemistry.

Biochemical Pathways and Metabolic Interconversions of Cori Ester

Centrality in Glycogenolysis (Glycogen Breakdown)

Glucose 1-phosphate (G1P) is the direct product of glycogen (B147801) breakdown, a process known as glycogenolysis, which provides a rapid source of energy for the body wikipedia.orgclinisciences.comlibretexts.orgebsco.com. This process primarily occurs in the liver and skeletal muscles ebsco.combritannica.com. In the liver, G1P is ultimately converted to free glucose for release into the bloodstream to maintain blood glucose homeostasis, especially during fasting libretexts.orgebsco.combritannica.com. In skeletal muscles, G1P is typically further metabolized to glucose 6-phosphate for use in glycolysis and energy production within the muscle cells libretexts.orgebsco.combritannica.com.

The initial and rate-limiting step in glycogenolysis is catalyzed by the enzyme glycogen phosphorylase (GP) wikipedia.orgmdpi.com. This enzyme facilitates the phosphorolytic cleavage of α-1,4 glycosidic bonds at the non-reducing ends of the glycogen polymer libretexts.orgwikipedia.orgmdpi.comnih.govnih.govlibretexts.orgnih.gov. Unlike hydrolysis, this reaction utilizes inorganic phosphate (B84403) (Pi) to yield glucose 1-phosphate directly, without consuming ATP libretexts.orgwikipedia.orgnih.govlibretexts.org. Glycogen phosphorylase continues to remove glucose residues until it reaches approximately four residues from an α-1,6 branch point, where the glycogen debranching enzyme takes over to further break down the glycogen structure wikipedia.orgnih.govnih.gov.

While glycogen phosphorylase catalyzes a reversible reaction in vitro, allowing for both the release of glucose 1-phosphate from glycogen and the transfer of glucose from glucose 1-phosphate back to glycogen, its physiological function predominantly favors glycogen breakdown wikipedia.orgmdpi.comunideb.hu. This unidirectional preference in vivo is largely due to the relatively higher concentration of inorganic phosphate within the cell compared to glucose 1-phosphate wikipedia.orgmdpi.com.

Role in Glycogenesis (Glycogen Synthesis)

Cori ester also plays a crucial role in glycogenesis, the anabolic pathway responsible for synthesizing glycogen from glucose wikipedia.orgclinisciences.com. This process is essential for storing excess glucose, particularly in the liver and muscles nih.gov.

For glycogen synthesis to proceed, glucose 1-phosphate must first be activated libretexts.orglibretexts.org. This activation involves its conversion to uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which serves as the direct precursor for glycogen synthase wikipedia.orgclinisciences.comlibretexts.orgnih.govlibretexts.orglibretexts.org. UDP-glucose is an activated form of glucose, making the subsequent addition of glucose units to the growing glycogen chain energetically favorable libretexts.org.

The conversion of glucose 1-phosphate to UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase (also known as glucose-1-phosphate uridyltransferase) wikipedia.orgclinisciences.comlibretexts.orgnih.govlibretexts.orglibretexts.orgebi.ac.ukuniprot.org. This reaction involves the combination of glucose 1-phosphate with uridine triphosphate (UTP), resulting in the formation of UDP-glucose and the release of pyrophosphate (PPi) libretexts.orgnih.govlibretexts.org. The rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase provides the necessary energetic driving force for the reaction to proceed in the direction of UDP-glucose formation, thereby promoting glycogen synthesis libretexts.orglibretexts.org.

Interconversion with Glucose 6-Phosphate

Glucose 1-phosphate and glucose 6-phosphate are readily interconvertible, a critical step that links glycogen metabolism with glycolysis and other metabolic pathways wikipedia.orgclinisciences.comlibretexts.orgnih.govebi.ac.ukontosight.ai. This reversible isomerization is catalyzed by the enzyme phosphoglucomutase wikipedia.orgclinisciences.comlibretexts.orgbritannica.comnih.govlibretexts.orgnih.govebi.ac.ukontosight.aiwikipedia.orgnih.gov. The reaction proceeds through a glucose 1,6-bisphosphate intermediate, where a phosphate group is transferred between the C1 and C6 positions of the glucose molecule nih.govebi.ac.ukwikipedia.org. This interconversion allows glucose 1-phosphate, derived from glycogen breakdown, to enter glycolysis (after conversion to glucose 6-phosphate) for energy production or, in the reverse direction, enables glucose 6-phosphate to be channeled towards glycogen synthesis wikipedia.orgclinisciences.comlibretexts.orgbritannica.comebi.ac.ukontosight.aiwikipedia.org.

Catalysis by Phosphoglucomutase

A primary interconversion involving Cori ester is its reversible isomerization to Glucose 6-phosphate (G6P), a reaction catalyzed by the enzyme phosphoglucomutase (PGM). hekint.orgwikipedia.orgmassivesci.commdpi.comnih.govhmdb.cawikipedia.orglibretexts.orgwikipedia.orgresearchgate.netwikipedia.orgebi.ac.ukuniprot.orgbritannica.comnobelprize.orgnasonline.org This enzymatic reaction facilitates the transfer of a phosphate group from the 1-position to the 6-position of the glucose molecule, or vice versa. wikipedia.orgebi.ac.ukuniprot.org

The mechanism of phosphoglucomutase involves a glucose 1,6-bisphosphate intermediate. wikipedia.orgebi.ac.ukuniprot.orgrsc.orgnih.gov The enzyme itself is typically phosphorylated at a serine residue (e.g., Ser116 in some phosphoglucomutases) and transfers this phosphate to the 6-hydroxyl group of G1P, forming glucose 1,6-bisphosphate. wikipedia.orgebi.ac.ukuniprot.orgrsc.org Subsequently, the phosphate at the 1-position of glucose 1,6-bisphosphate is transferred back to the enzyme, regenerating the phosphorylated enzyme and releasing G6P. wikipedia.orgebi.ac.ukuniprot.orgrsc.orgnih.gov This process typically requires the presence of a divalent cation, such as magnesium (Mg2+), for optimal activity. ebi.ac.uknasonline.org

The interconversion is represented as follows:

Glucose 1-phosphate ⇌ Glucose 1,6-bisphosphate ⇌ Glucose 6-phosphate

Significance in Directing Glucose Flux into Different Metabolic Routes

Glucose 1-phosphate, as the direct product of glycogen breakdown (glycogenolysis) via glycogen phosphorylase, is not directly utilized in many subsequent metabolic pathways. wikipedia.orghmdb.cawikipedia.orgquimigen.ptlibretexts.orgebi.ac.uk Therefore, its conversion to Glucose 6-phosphate by phosphoglucomutase is a critical step that directs glucose flux into various metabolic routes based on the cell's immediate energy and biosynthetic needs. wikipedia.orgquimigen.ptlibretexts.orgebi.ac.uk

Once converted to Glucose 6-phosphate, the metabolic fate of the glucose molecule diversifies:

Glycolysis: If the cell requires energy, G6P can enter the glycolytic pathway to be catabolized, ultimately yielding ATP. wikipedia.orglibretexts.orgwikipedia.orgebi.ac.uk

Pentose (B10789219) Phosphate Pathway (PPP): When the cell needs biosynthetic intermediates (e.g., riboses for nucleotide synthesis) or NADPH for reductive biosynthesis, G6P can be shunted into the pentose phosphate pathway. wikipedia.orgquimigen.ptebi.ac.ukbiorxiv.org

Glycogenesis: In conditions of high blood glucose or energy surplus, G6P can be converted back to G1P by phosphoglucomutase, which then reacts with UTP to form UDP-glucose. This activated form of glucose is then used by glycogen synthase to extend glycogen chains for storage. wikipedia.orghmdb.cawikipedia.orgquimigen.ptwikipedia.orgwikipedia.org

This central position of G1P, and its rapid interconversion to G6P, underscores its significance in regulating and directing glucose metabolism to meet the diverse physiological demands of the organism.

Broader Metabolic Connections of Cori Ester

Linkage to Glycolysis via Glucose 6-Phosphate

The most direct link between Cori ester and glycolysis is established through its conversion to Glucose 6-phosphate. As mentioned, G1P, primarily derived from glycogenolysis, is isomerized to G6P by phosphoglucomutase. nih.govwikipedia.orglibretexts.orgwikipedia.orgwikipedia.org Glucose 6-phosphate is the initial substrate for glycolysis in most cells, where it undergoes a series of enzymatic reactions to produce pyruvate, generating ATP in the process. nih.govwikipedia.orglibretexts.orgwikipedia.orgkhanacademy.org This ensures that glucose units released from glycogen stores can be readily channeled into energy production pathways when needed, particularly in tissues like muscle during activity. nih.govlibretexts.orgwikipedia.org

Indirect Contribution to Gluconeogenesis Substrates

The connection arises through the Cori cycle (also known as the lactic acid cycle). hekint.orgbritannica.comebsco.comfindingada.comacs.orgnih.govnih.govlibretexts.orgresearchgate.netwikipedia.orgnih.govyoutube.comlibretexts.orguomustansiriyah.edu.iqyoutube.com During intense muscular activity, when oxygen supply is limited, glucose is metabolized anaerobically via glycolysis to produce lactate (B86563). hekint.orgwikipedia.orgyoutube.com This lactate is then transported from the muscles to the liver. hekint.orgbritannica.comebsco.comfindingada.comacs.orgnih.govresearchgate.netwikipedia.orgnih.govyoutube.comlibretexts.orguomustansiriyah.edu.iqyoutube.com In the liver, lactate is converted back to pyruvate, which can then be used as a substrate for gluconeogenesis to synthesize new glucose. nih.govnih.govyoutube.comlibretexts.orguomustansiriyah.edu.iqyoutube.com This newly synthesized glucose can then be released into the bloodstream and transported back to the muscles, completing the cycle. britannica.comebsco.comfindingada.comacs.orgnih.govresearchgate.netwikipedia.orgyoutube.comyoutube.com

Furthermore, the Glucose 6-phosphate formed from G1P via phosphoglucomutase in the liver can be dephosphorylated by glucose-6-phosphatase to yield free glucose. libretexts.orgwikipedia.orgbritannica.comnasonline.orglibretexts.orguomustansiriyah.edu.iq This free glucose is then released into the bloodstream, contributing to the maintenance of blood glucose levels, particularly during fasting when hepatic glycogen stores are depleted and gluconeogenesis becomes essential for glucose supply to glucose-dependent organs like the brain. libretexts.orglibretexts.orguomustansiriyah.edu.iq Thus, while G1P is not a direct input for gluconeogenesis, its position as an intermediate in glycogen metabolism and its interconversion to G6P are integral to the broader metabolic network that supports glucose production and homeostasis.

Enzymology and Regulatory Mechanisms Associated with Cori Ester Metabolism

Glycogen (B147801) Phosphorylase: Key Enzyme in Cori Ester Production

Glycogen phosphorylase (GP) is a crucial enzyme that catalyzes the rate-limiting step in glycogenolysis, the process of glycogen breakdown wikipedia.org. It releases glucose-1-phosphate (Cori ester) from the non-reducing ends of glycogen by cleaving α-1,4-glycosidic bonds wikipedia.orgnih.gov. This enzyme was the first phosphorylase discovered and served as an early example of regulation through covalent modification proteopedia.org.

Glycogen phosphorylase catalyzes the phosphorolytic degradation of glycogen, generating glucose-1-phosphate unpaywall.org. The enzyme utilizes pyridoxal-5'-phosphate (PLP) as an essential cofactor, which is covalently bound to a lysine (B10760008) residue (Lys680 or Lys568, depending on the source) in the active site via a Schiff base linkage proteopedia.orgebi.ac.uk. The 5'-phosphate group of PLP is directly involved in catalysis, acting as an acid-base catalyst to promote the attack by inorganic phosphate (B84403) on the terminal glucosyl residue of glycogen proteopedia.orgnih.gov.

The reaction proceeds by cleaving a glucose molecule from the glycogen chain and simultaneously phosphorylating it to form glucose-1-phosphate wikipedia.org. Glycogen phosphorylase is specific for α-1,4-glycosidic linkages and cannot cleave α-1,6-linkages at branch points in glycogen, requiring the action of debranching enzymes for complete glycogen degradation nih.govnasonline.org. The enzyme's active site undergoes conformational changes to allow substrate access, and its catalytic activity is dependent on the proximity of PLP and the substrate phosphate proteopedia.orgunpaywall.org.

Glycogen phosphorylase activity is subject to allosteric regulation, where molecules bind to sites other than the active site to modulate enzyme activity based on the cell's energy state deshbandhucollege.ac.invaia.comvaia.com.

5'-AMP (Adenosine Monophosphate) : When cellular energy levels are low, indicated by high AMP concentrations, AMP acts as an allosteric activator of glycogen phosphorylase deshbandhucollege.ac.invaia.comvaia.com. AMP binds to a specific allosteric site near the subunit interface of the enzyme, promoting a conformational change from a less active "tense" (T) state to a more active "relaxed" (R) state wikipedia.orgproteopedia.orgunpaywall.org. This activation significantly increases the enzyme's affinity for its substrate, glycogen wikipedia.org. The binding of two AMP molecules to the dimeric unit of glycogen phosphorylase is associated with catalytic activity nih.gov.

ATP (Adenosine Triphosphate) and Glucose-6-phosphate : Conversely, when energy is abundant, ATP and glucose-6-phosphate act as allosteric inhibitors deshbandhucollege.ac.invaia.comvaia.com. High ATP concentrations displace AMP from its binding site, thereby inhibiting glycogen phosphorylase activity and signaling sufficient energy stores wikipedia.org. Glucose-6-phosphate also inhibits the enzyme, preventing unnecessary glycogen breakdown when glucose levels are already high deshbandhucollege.ac.invaia.com.

The allosteric regulation provides rapid, reversible adjustments to glycogen phosphorylase activity in response to immediate cellular energy demands vaia.com.

Glycogen phosphorylase activity is also controlled by covalent modification, primarily through reversible phosphorylation and dephosphorylation proteopedia.orgdeshbandhucollege.ac.invaia.comvaia.com. This mechanism allows for longer-term regulation in response to hormonal signals vaia.com.

Phosphorylation : The enzyme exists in two interconvertible forms: glycogen phosphorylase b (GPb), which is less active, and glycogen phosphorylase a (GPa), which is more active proteopedia.orgdeshbandhucollege.ac.invaia.comvaia.com. The conversion of GPb to GPa is catalyzed by phosphorylase kinase , which adds a phosphate group to a specific serine residue (Ser14) on each subunit of the enzyme proteopedia.orgdeshbandhucollege.ac.invaia.comvaia.com. This phosphorylation event induces significant conformational changes, shifting the enzyme from the T-state to the R-state and increasing access to the catalytic site proteopedia.orgnih.gov. Hormones like epinephrine (B1671497) (in muscle) and glucagon (B607659) (in liver) trigger a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately leading to the activation of phosphorylase kinase and subsequent phosphorylation and activation of glycogen phosphorylase proteopedia.orgdeshbandhucollege.ac.in.

Dephosphorylation : The active GPa form can be converted back to the less active GPb form by the removal of the phosphate group, a reaction catalyzed by protein phosphatase-1 (PP1) deshbandhucollege.ac.invaia.com. This dephosphorylation effectively deactivates the enzyme, reducing glycogen breakdown deshbandhucollege.ac.in.

The interplay between allosteric regulation and covalent modification ensures a fine-tuned control over glycogen phosphorylase activity, matching the cell's energy status and metabolic needs vaia.comvaia.com.

Phosphoglucomutase: The Interconverting Enzyme

Phosphoglucomutase (PGM) is an enzyme that catalyzes the reversible interconversion of glucose-1-phosphate (Cori ester) and glucose-6-phosphate hekint.orgebi.ac.ukwikipedia.orgecmdb.caontosight.ai. This reaction is a pivotal point connecting glycogenolysis and glycogenesis with glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway ebi.ac.ukwikipedia.orgnih.govoup.com.

The interconversion catalyzed by phosphoglucomutase proceeds through a two-step phosphoryl transfer mechanism involving a glucose-1,6-bisphosphate (G1,6BP) intermediate ebi.ac.ukwikipedia.orgnih.govasm.org.

Phosphoryl Transfer to Substrate : The enzyme typically has a phosphorylated serine residue (e.g., Ser116 or Ser117) in its active site ebi.ac.uknih.gov. In the first step, this enzyme-bound phosphate group is transferred to the C6 position of glucose-1-phosphate, forming glucose-1,6-bisphosphate and leaving the enzyme dephosphorylated ebi.ac.ukwikipedia.orgnih.govasm.org.

Re-phosphorylation of Enzyme and Product Formation : The glucose-1,6-bisphosphate intermediate then reorients within the active site ebi.ac.ukwikipedia.orgnih.govasm.org. Subsequently, the phosphate group from the C1 position of glucose-1,6-bisphosphate is transferred back to the serine residue on the enzyme, regenerating the phosphorylated enzyme and releasing glucose-6-phosphate ebi.ac.ukwikipedia.orgnih.govasm.org.

This mechanism ensures that the active site of phosphoglucomutase remains phosphorylated, ready for subsequent catalytic cycles nih.govasm.org. The reaction requires a divalent cation, such as Mg²⁺, for activity ebi.ac.uk.

Phosphoglucomutase exists in various isoforms across different organisms, including plants, animals, and microorganisms ontosight.aiplos.org. In humans, for instance, there are two main PGM1 isoforms, isoform 1 and isoform 2, with isoform 1 being ubiquitously expressed in most tissues nih.gov.

Research on isoform specificity and distribution has revealed functional redundancies and distinct roles:

Cytosolic and Plastidial Isoforms : In plants like Arabidopsis, phosphoglucomutase exists as cytosolic (cPGM) and plastidial (pPGM) isoforms plos.org. The plastidial isoform is crucial for transitory starch synthesis in chloroplasts, while the cytosolic counterpart is essential for glucose phosphate partitioning, sucrose (B13894), and cell wall component syntheses plos.org.

Functional Redundancy : Studies in Arabidopsis have shown that two cytosolic isoforms, PGM2 and PGM3, exhibit functional redundancy, meaning that single mutations in either isoform result in minor or no significant alterations in primary metabolism, as they can substitute for one another plos.org. However, the complete absence of cPGM activity leads to severely reduced growth, shorter roots, and decreased seed production plos.org.

Tissue Distribution : Different isoforms of phosphoglucomutase can be detected in various organs, and there can be wide diversity in cytosolic PGM isoforms across different accessions within a species plos.org.

The presence of multiple isoforms and their specific distribution allows for fine-tuned regulation of glucose metabolism in response to cellular and organismal needs.

Other Enzyme Systems Utilizing or Generating Cori Ester

Beyond the well-characterized glycogen phosphorylase, which generates Cori ester from glycogen, and phosphoglucomutase, which interconverts Cori ester and glucose 6-phosphate, other enzyme systems are involved in the utilization or generation of this crucial metabolite. mdpi.comhekint.orgwikipedia.orgnobelprize.orgwikipedia.orggonzaga.edubritannica.comacs.org These systems include enzymes capable of transphosphorylation and various phosphatases.

Transphosphorylase Activities Involving Cori Ester as a Donor

Transphosphorylase activities involve the transfer of a phosphate group from a donor molecule to an acceptor molecule. Cori ester (α-D-glucose 1-phosphate) can effectively serve as a phosphoryl donor in such enzymatic reactions. nih.gov While phosphatases are primarily known for catalyzing the hydrolysis of phosphate esters, some can also mediate transphosphorylation reactions under specific conditions. This occurs when a suitable sugar acceptor is present at a sufficiently high concentration to kinetically outcompete water as the phosphate acceptor. nih.govresearchgate.net

Notable examples of enzymes exhibiting such transphosphorylase activity with Cori ester include specific sugar-phosphate phosphatases from Escherichia coli, namely Agp (a periplasmic αGlc 1-P phosphatase belonging to the histidine acid phosphatase family) and Had13 (from the haloacid dehydrogenase-like phosphatase family). nih.gov These enzymes have been characterized for their capacity to utilize αGlc 1-P as a phosphoryl donor substrate, facilitating the biocatalytic synthesis of other sugar phosphates. nih.gov This approach offers an alternative route for the synthesis of sugar phosphates, distinguishing itself from traditional kinase-catalyzed phosphorylations or glycoside phosphorylase reactions. nih.gov Although challenges exist, such as the potential for donor substrate hydrolysis and secondary hydrolysis of the sugar phosphate product, the use of expedient phosphoryl donors like inorganic pyrophosphate in these transphosphorylation systems highlights the versatility of Cori ester in enzymatic transformations. nih.gov

Phosphatase-Catalyzed Dephosphorylation of Cori Ester

Phosphatases are a class of enzymes that catalyze the dephosphorylation of molecules by hydrolyzing phosphate ester bonds, thereby releasing inorganic phosphate. As a phosphate ester, Cori ester is a substrate for various phosphatases. nih.govresearchgate.netannualreviews.org

The Escherichia coli sugar-phosphate phosphatases, Agp and Had13, which demonstrate transphosphorylase activities, also catalyze the direct dephosphorylation of α-D-glucose 1-phosphate. nih.gov Their natural function involves the hydrolysis of phosphomonoesters, contributing to the regulation of intracellular phosphate levels and the metabolic flux of phosphorylated sugars. nih.gov This dephosphorylation activity is critical for controlling the concentrations of phosphorylated intermediates within cellular carbohydrate metabolism, influencing downstream pathways that require unphosphorylated glucose or other sugar derivatives.

Academic Synthesis and Derivatization Methodologies for Cori Ester

Enzymatic Synthesis Approaches for Research

Enzymatic methods provide high specificity and efficiency under mild reaction conditions, making them ideal for synthesizing biologically active molecules and studying biochemical processes.

The in vitro synthesis of glycogen (B147801) using Cori ester as a substrate is a fundamental technique for studying the mechanisms of glycogen metabolism. This process relies on the coordinated action of several key enzymes that build the complex, branched structure of glycogen from glucose-1-phosphate monomers.

The primary enzyme, glycogen phosphorylase, catalyzes a reversible reaction. While its physiological role in cells is typically the breakdown of glycogen (glycogenolysis) to produce Cori ester, the direction of the reaction can be shifted towards synthesis in vitro under specific conditions, such as a high concentration of glucose-1-phosphate relative to inorganic phosphate (B84403) nih.govresearchgate.netresearchgate.net. However, the principal pathway for elongation in biological systems involves glycogen synthase, which transfers the glucose unit from UDP-glucose to the growing glycogen chain nih.gov. For in vitro synthesis starting from Cori ester, the enzymatic conversion to UDP-glucose is a necessary preceding step.

The synthesis process can be summarized by the action of the following enzymes:

Phosphoglucomutase: This enzyme isomerizes Cori ester (glucose-1-phosphate) to glucose-6-phosphate, which is a precursor for activation.

UDP-glucose pyrophosphorylase (Glucose-1-phosphate uridylyltransferase): This enzyme activates the glucose unit by reacting glucose-1-phosphate with UTP to form UDP-glucose, the direct donor for glycogen elongation nih.gov.

Glycogen Synthase: This key enzyme transfers the glucosyl unit from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α-1,4-glycosidic bond nih.gov.

Glycogen Branching Enzyme: Once a linear chain of glucose residues reaches a sufficient length (typically over 11 residues), the branching enzyme transfers a segment of about 6-7 glucose units from the end of the chain to an interior glucose residue, creating an α-1,6-glycosidic branch point nih.gov.

This multi-enzyme system allows researchers to construct glycogen molecules in a controlled laboratory setting, facilitating studies on the regulation of glycogen metabolism and the functional properties of the resulting polysaccharide.

Table 1: Key Enzymes in In Vitro Glycogen Synthesis from Cori Ester

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| Phosphoglucomutase | α-D-glucose-1-phosphate | D-glucose-6-phosphate | Isomerization |

| UDP-glucose pyrophosphorylase | α-D-glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Glucosyl unit activation |

| Glycogen Synthase | UDP-glucose, Glycogen (n) | UDP, Glycogen (n+1) | Chain elongation (α-1,4 linkage) |

Cori ester can serve as a phosphate donor in biocatalytic systems for the synthesis of other valuable phosphorylated sugars. This process, known as transphosphorylation, is typically mediated by enzymes like phosphorylases or phosphatases that exhibit transferase activity. The general mechanism involves the formation of a covalent enzyme-phosphate intermediate, which is subsequently transferred to an acceptor sugar molecule rather than to water (hydrolysis).

Sucrose (B13894) phosphorylase is a well-studied enzyme that, while primarily acting on sucrose, exemplifies the transglucosylation mechanism that is analogous to transphosphorylation researchgate.net. It can catalyze the transfer of a glucosyl group from a donor like sucrose to various acceptors. Similarly, other phosphorylases can utilize Cori ester to phosphorylate different acceptor molecules. The efficiency of the transphosphorylation reaction depends on the kinetic partitioning of the enzyme intermediate between the acceptor sugar and water. A high concentration of the acceptor and the enzyme's intrinsic specificity favor the transfer reaction over simple hydrolysis.

This biocatalytic approach offers a regioselective and stereoselective method for producing novel sugar phosphates that may be difficult to synthesize through traditional chemical means. These products are valuable as research tools, metabolic probes, and precursors for synthesizing complex carbohydrates.

Table 2: Research Findings on Biocatalytic Transglycosylation (Analogous to Transphosphorylation)

| Enzyme | Donor Substrate | Acceptor Substrate(s) | Product Example | Key Finding |

|---|---|---|---|---|

| Sucrose Phosphorylase | Sucrose | Glycerol | α-Glucosylglycerol | High-yield, regioselective glucosylation is possible with a high concentration of the acceptor substrate, outcompeting hydrolysis researchgate.net. |

Chemical Synthesis Methods for Experimental Studies

Chemical synthesis provides an alternative route to Cori ester and its derivatives, offering scalability and the ability to introduce non-natural modifications for mechanistic studies.

A notable chemical method for synthesizing Cori ester is the phosphorylation of D-glucose using cyanogen (B1215507) in the presence of orthophosphate. This reaction proceeds in a dilute aqueous solution at a pH range of 6.7–8.8 rsc.org. The process yields a mixture of phosphorylated products, including the desired α-D-glucopyranose 1-phosphate (Cori ester).

The proposed mechanism involves the initial formation of a reactive cyanogen-phosphate adduct. This intermediate then acts as the phosphorylating agent, attacking the hydroxyl groups of the reducing sugar rsc.org. The reaction is not entirely specific to the anomeric hydroxyl group, leading to the formation of several products.

Table 3: Product Yields from Cyanogen-Induced Phosphorylation of D-Glucose

| Product | Yield (%) |

|---|---|

| α-D-glucopyranose 1-phosphate (Cori ester) | 8–20 |

| β-D-glucopyranose 1-phosphate | 2–5 |

| Phosphorylated disaccharide | 3–34 |

Data sourced from studies of the reaction in dilute aqueous solution (pH 6.7–8.8) rsc.org.

This method is significant as a potential model for the prebiotic synthesis of sugar phosphates and provides a direct, albeit low-to-moderate yielding, chemical route to Cori ester for experimental use rsc.org.

To probe the structural and functional properties of Cori ester, non-enzymatic derivatization is a key strategy. A primary example is the synthesis of well-defined crystalline complexes with various monovalent cations, such as Na+, K+, and NH4+ mdpi.comnih.gov.

The synthesis of these complexes is typically achieved by reacting the acidic form of Cori ester (Glc-1PH2), obtained via ion-exchange chromatography, with selected carbonates in an aqueous solution. Crystallization is then induced by adding an antisolvent like propan-2-ol mdpi.comnih.gov. By analyzing the crystal structures of these complexes, researchers can gain detailed insights into the coordination chemistry of the phosphate and hydroxyl groups of the Cori ester anion. This information is crucial for understanding how Cori ester interacts with metal cofactors in enzyme active sites and its conformational behavior in solution and solid states nih.gov. For instance, studies have revealed high structural similarities between potassium-sodium and ammonium-sodium complexes, indicating preferred coordination sites for specific cations nih.gov.

Table 4: Examples of Synthesized Cori Ester Cationic Complexes for Structural Analysis

| Complex | Cations Involved | Key Structural Information Probed |

|---|---|---|

| Glc-1PNa2·3.5·H2O | Sodium (Na+) | Coordination geometry of Na+ with the phosphate and hydroxyl groups nih.gov. |

| Glc-1PK2·2H2O | Potassium (K+) | Comparison of K+ and Na+ coordination preferences nih.gov. |

| Glc-1P(NH4)2·3H2O | Ammonium (B1175870) (NH4+) | Role of hydrogen bonding and cation size in crystal packing nih.gov. |

This type of non-enzymatic derivatization provides fundamental chemical knowledge that complements biological studies of Cori ester's metabolic roles.

Advanced Research Methodologies for Cori Ester Analysis in Academic Settings

Structural and Conformational Research Techniques

Understanding the precise three-dimensional structure and dynamic behavior of Cori ester, especially in complex with various ions, is fundamental to deciphering its biological functions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

X-ray Structural Analysis of Cori Ester Complexes with Cations

X-ray structural analysis is a powerful technique for determining the atomic and molecular structure of a crystal, including the precise arrangement of atoms in solid-state complexes. For Cori ester, this method has been instrumental in characterizing its interactions with monovalent cations, which are biologically important.

Recent research has focused on the synthesis and structural analysis of new Cori ester complexes with ammonium (B1175870) (NH₄⁺) cations and mixed complexes containing two types of monovalent cations, such as potassium-sodium (K⁺-Na⁺) and ammonium-sodium (NH₄⁺-Na⁺). These studies complement earlier structural characterizations of complexes like Glc-1PNa₂·3.5H₂O, Glc-1PK₂·2H₂O, and Glc-1PHK.

Key Research Findings from X-ray Structural Analysis:

Crystal Structures: The crystal structures of several Cori ester complexes have been determined, including Glc-1PNa₂·3.5H₂O, Glc-1PK₂·2H₂O, Glc-1PHK, Glc-1P(NH₄)₂·3H₂O, and mixed complexes like Glc-1P(X)₁.₅Na₀.₅·4H₂O (where X = K or NH₄).

Conformation: The α-D-glucopyranose-1-phosphate anion maintains a rigid chair conformation of its pyranose ring in the solid state, largely unaffected by interactions with cations and water molecules within the crystals.

Cation Coordination: The Glc-1P²⁻ ligand exhibits chelating fragments and/or bridging atoms. Complexes with a single type of cation display distinct modes of coordinating oxygen atoms with these cations. For instance, sodium cations in mono- or dication complexes are typically chelated by the same oxygen atoms (O5 and O6).

Isomorphic Substitution: An isolated ammonium-potassium complex, Glc-1PH(NH₄)ₓK₁₋ₓ (x = 0.67), demonstrated isomorphic cation substitution and a unique composition.

Structural Similarities: Despite varied cation compositions, high structural similarities are observed in the potassium-sodium and ammonium-sodium structures.

Crystal Lattices: All analyzed crystal lattices of Cori ester complexes belong to non-centrosymmetric space groups, including P2₁2₁2, P2₁2₁2₁, P2₁, and C2.

These findings provide atomic-level insights into how Cori ester interacts with physiologically relevant ions, which is crucial for understanding its behavior in biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for investigating the solution-state conformation and dynamics of molecules, providing complementary information to solid-state X-ray data. For Cori ester, both 1D and 2D NMR spectra have been utilized to probe its conformational behavior in aqueous solutions.

Key Research Findings from NMR Spectroscopy:

Conformational Rigidity: Similar to its solid-state behavior, 1D and 2D NMR spectra indicate that the conformation of the Glc-1P²⁻ anion is largely rigid in solution. The primary dynamic motions observed are rotations of the phosphate (B84403) group around the C-O-P bonds.

Cation-Dependent Conformational Changes: ³¹P NMR spectra reveal that the Cori ester anion in aqueous solutions can undergo subtle conformational changes depending on the type of monovalent cations present, such as potassium (K⁺), sodium (Na⁺), or mixtures thereof. This suggests that the ionic environment can influence the local conformation of the phosphate group.

Application in Complex Analysis: NMR spectroscopy, alongside X-ray structural analysis, is a chosen research method for synthesizing and analyzing new Cori ester complexes, particularly those containing two types of monovalent cations. This allows for a comprehensive understanding of their structure in both solid and solution phases.

NMR's ability to provide quantitative and structural information on molecular systems under equilibrium conditions, using multiple atomic probes, makes it uniquely suited for characterizing the dynamics of biomolecules like Cori ester.

Advanced Chromatographic and Spectroscopic Detection

Accurate and sensitive detection and quantification of Cori ester in various research samples are critical for metabolic studies. Advanced chromatographic and spectroscopic techniques offer the necessary resolution and sensitivity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantitative Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for the highly selective separation and sensitive quantification of carbohydrates, including phosphorylated sugars like Cori ester, without the need for derivatization.

Principles and Application for Cori Ester:

Mechanism: HPAEC separates carbohydrates based on their pKa values under high pH (alkaline) conditions, utilizing hydroxide-based eluents and a strong anion-exchange stationary phase. As a phosphorylated monosaccharide, Cori ester (α-D-glucose-1-phosphate) is ionized under these conditions, allowing for strong retention and high-resolution separation from other sample components.

Detection: Pulsed amperometric detection (PAD) directly detects compounds containing functional groups oxidizable at a predetermined detection voltage, providing high sensitivity (picomole level) and specificity. This is particularly advantageous for carbohydrates, which often lack chromophores or fluorophores for UV-Vis or fluorescence detection.

Quantitative Analysis: HPAEC-PAD enables accurate quantitative analysis of carbohydrates in complex matrices, with demonstrated linearity, precision, accuracy, and robustness in various applications. While specific detailed research findings for Cori ester quantification by HPAEC-PAD were not extensively detailed in the provided snippets, the technique's general suitability for phosphorylated sugars and its use in carbohydrate pattern analysis in biological samples, such as human milk oligosaccharides, strongly support its applicability for Cori ester. Researchers can optimize HPAEC-PAD performance by improving separation with innovative anion-exchange column chemistries (e.g., CarboPac PA1 or PA200 for simple sugars and oligosaccharides, respectively), using high-quality eluents, and applying best practices for sample preparation.

Enzymatic Assays for Highly Specific Detection and Quantification in Research Samples

Enzymatic assays offer a highly specific and sensitive approach for the detection and quantification of biomolecules by leveraging the specificity of enzyme-substrate interactions. For Cori ester, its central role in enzymatic pathways makes it amenable to such assays.

Application for Cori Ester:

Glycogen (B147801) Phosphorylase-Based Assays: Cori ester (glucose-1-phosphate) is the direct product of glycogenolysis, catalyzed by the enzyme glycogen phosphorylase. Assays can be designed to quantify Cori ester by monitoring the activity of glycogen phosphorylase in the presence of glycogen and inorganic phosphate, or by coupling its formation to subsequent enzymatic reactions that produce a measurable signal.

Phosphoglucomutase (PGM) Coupled Assays: Phosphoglucomutase (PGM) interconverts α-D-glucose-1-phosphate (Glc-1P) and α-D-glucose-6-phosphate (Glc-6P). This reversible reaction is crucial in carbohydrate metabolism. Enzymatic assays can be developed by coupling the PGM reaction with other enzyme-catalyzed reactions that lead to a detectable change, such as the production or consumption of NAD(P)H, which can be monitored spectrophotometrically. For example, a common approach involves coupling Glc-6P formation to glucose-6-phosphate dehydrogenase, which produces NADPH, a chromogen that can be measured at 340 nm.

Specificity and Sensitivity: The high specificity of enzymes ensures that only the target molecule (Cori ester) is detected, minimizing interference from other compounds in complex biological samples. Modern enzymatic assays can achieve high sensitivity, allowing for the detection of very low concentrations of analytes.

Assay Optimization: The specific activity of an enzyme in an assay depends on various factors, including pH, temperature, ionic strength, and the concentration of all components. Researchers often need to optimize these conditions to ensure maximum enzyme activity and reliable quantification.

Experimental Models for Studying Cori Ester in Biological Systems

Cori ester is a fundamental metabolite, and its study in various experimental models provides insights into carbohydrate metabolism, energy regulation, and related physiological processes.

Examples of Experimental Models:

In vitro Enzyme Studies: Isolated enzyme systems are widely used to study the kinetics, mechanisms, and regulation of enzymes involved in Cori ester metabolism.

Glycogen Phosphorylase: Studies involving purified glycogen phosphorylase from sources like muscle or liver are crucial for understanding the initial steps of glycogen breakdown and Cori ester formation. These assays can define optimal conditions for enzyme activity and identify modulators.

Phosphoglucomutase (PGM): PGM, which interconverts Glc-1P and Glc-6P, is a key enzyme whose activity is essential for glycogen metabolism, glycolysis, and gluconeogenesis. Studies in model organisms like the unicellular cyanobacterium Synechocystis sp. PCC6803 have identified bacterial Glc-1,6-BP synthases that produce the PGM activator, glucose-1,6-bisphosphate, from Glc-1P. This highlights conserved metabolic roles across diverse life forms.

Glucose-1-phosphate Cytidylyltransferase: This enzyme utilizes α-D-glucose-1-phosphate as a substrate to produce CDP-D-glucose, an intermediate in the synthesis of dideoxyhexoses in pathogenic bacteria like Salmonella typhi. Kinetic and structural analyses of this enzyme provide insights into bacterial carbohydrate metabolism and potential targets for therapeutic intervention.

Cellular Models: Cell lines (e.g., HepaRG, HEK 293T cells) are utilized to investigate intracellular metabolic pathways involving Cori ester. Researchers can manipulate gene expression (e.g., ChREBP activity related to glucose metabolism) or introduce specific enzymes to study the flux of metabolites and the impact on Cori ester levels.

Animal Models: In vivo studies in animal models (e.g., mice) are essential for understanding the systemic roles of Cori ester in carbohydrate metabolism and its implications for health and disease. The Cori cycle itself describes the inter-organ metabolism of glucose and lactate (B86563), involving Cori ester as a key intermediate in the liver and muscle. Animal models allow for the investigation of how factors like insulin (B600854) and adrenaline influence blood glucose levels and glycogen metabolism, with Cori ester being a central player.

Human Studies: While direct experimental manipulation of Cori ester levels in humans is limited, studies on human tissues or samples (e.g., plasma) can provide insights into its physiological relevance and potential as a biomarker. Cori ester is recognized as a human metabolite.

These diverse experimental models, ranging from purified enzymes to whole organisms, enable a comprehensive understanding of Cori ester's synthesis, breakdown, and intricate roles in biological systems.

Application in Isolated Tissue Preparations (e.g., Minced Muscle Experiments)

Isolated tissue preparations, such as minced muscle experiments, have been instrumental in the discovery and characterization of Cori ester and its metabolic pathways. This approach allowed researchers to delve into underlying metabolic mechanisms that were difficult to observe in whole animal studies. acs.orgnobelprize.orgnasonline.org

A seminal application involved the use of minced frog skeletal muscle by Carl and Gerty Cori. mdpi.comacs.orgnasonline.orgnobelprize.orggonzaga.edu Their methodology involved extracting minced frog muscle with cold distilled water to remove soluble phosphates while preserving glycogen content. nobelprize.org Subsequent anaerobic incubation of this washed muscle residue in an isotonic phosphate buffer (pH 7.2) led to the formation of hexose (B10828440) monophosphate. nobelprize.org This process was significantly enhanced by the addition of a catalytic amount of adenylic acid. nobelprize.org Crucially, when inorganic phosphate was replaced with isotonic potassium chloride, no ester formation occurred, confirming that the glucose moiety originated from glycogen and the phosphate group from the added inorganic phosphate. nobelprize.org

Early observations in these experiments revealed a discrepancy between the total organic phosphate and the reducing power of the hexose monophosphate fraction, which diminished over longer incubation periods. nasonline.orgnobelprize.org This led to the postulation and eventual identification of glucose-1-phosphate as a precursor to glucose-6-phosphate. nasonline.orgnobelprize.org The accumulation of glucose-1-phosphate in these preparations was later attributed to the leakage of the enzyme phosphoglucomutase during the muscle washing process. nobelprize.org Furthermore, the removal of magnesium ions, which enhance phosphoglucomutase activity, through dialysis was found to be necessary to demonstrate the direct formation of glucose-1-phosphate from glycogen and inorganic phosphate in muscle extracts. nobelprize.org

Table 1: Formation of Glucose-1-Phosphate in Minced and Washed Frog Muscle nobelprize.org

| Incubation Time (hours) | Organic Phosphate (milimoles/100g muscle) | Reducing Power (milimoles/100g muscle) |

| 1 | 0.96 | 0.22 |

| 2 | 1.05 | 0.35 |

| 3 | 0.31 | 0.99 |

Note: Values represent the hexose monophosphate fraction, analyzed for phosphate and reducing power before and after hydrolysis in N H2SO4 for 10 minutes at 100ºC. The discrepancy between organic phosphate and reducing power in the early hours indicated the presence of a non-reducing phosphate ester, later identified as glucose-1-phosphate.

Further studies demonstrated that Cori ester could be utilized for glycogen formation in minced muscle from both normal and adrenalectomized animals. scispace.com However, it could not be used by undamaged diaphragm, suggesting that glucose-1-phosphate might not readily diffuse into intact muscle fibers. scispace.com Research on glycogen phosphorylase activity in isolated extensor digitorum longus muscle measures the incorporation of glucose from glucose-1-phosphate into glycogen, expressed as micromoles per minute per gram of dry muscle. nih.gov Notably, skeletal muscle has been observed to contain higher levels of phosphate esters, such as glucose 3-phosphate and glucose 6-phosphate, compared to liver glycogen. biorxiv.org

Table 2: Effect of Adenylic Acid and Magnesium Ions on Glucose-1-Phosphate Formation in Dialyzed Rabbit Muscle Extract nobelprize.org

| Condition | Glucose-1-Phosphate (milimoles/100g muscle) | Total Hexose Monophosphate (milimoles/100g muscle) |

| Glycogen + Pi | 0.00 | 0.00 |

| Glycogen + Pi + Adenylic Acid | 0.81 | 0.81 |

| Glycogen + Pi + Adenylic Acid + MgCl2 | 0.00 | 0.82 |

Note: Incubated for 60 minutes at 24ºC after addition of glycogen and inorganic phosphate. The presence of adenylic acid promotes glucose-1-phosphate formation, while the addition of MgCl2 prevents its accumulation by converting it to glucose-6-phosphate.

Use in Cell-Free Extracts for Enzyme Characterization

The transition from isolated tissues to cell-free extracts marked a significant advancement in biochemistry, enabling the detailed characterization of individual enzymes involved in metabolic pathways. nobelprize.orgnasonline.org Carl and Gerty Cori pioneered this approach, demonstrating that glucose-1-phosphate was rapidly isomerized to glucose-6-phosphate by the enzyme phosphoglucomutase in cell-free extracts derived from frog or rabbit muscle. nobelprize.orgnobelprize.orgwustl.eduwustl.edu

A groundbreaking finding from their work with cell-free systems was the enzymatic synthesis of glycogen from Cori ester in vitro. acs.orgacs.orgnobelprize.orgnobelprize.org This was the first instance where a biological macromolecule was synthesized in a test tube, providing definitive proof of the reversibility of the phosphorylase-catalyzed reaction. acs.orgacs.orgnobelprize.org The enzyme responsible for this, phosphorylase (specifically glycogen phosphorylase), which catalyzes the formation of glucose-1-phosphate from glycogen and inorganic phosphate, was successfully isolated and crystallized. nih.govmdpi.commdpi.comacs.orgacs.orgnobelprize.orgnasonline.orggonzaga.edunobelprize.orgnih.govwikipedia.org

Research using cell-free extracts further revealed that phosphorylase activity could be significantly increased by adenylic acid, particularly in dialyzed and aged muscle extracts. nobelprize.org It was also discovered that phosphorylase exists in two interconvertible forms, phosphorylase a and phosphorylase b, with the latter requiring adenylic acid for activity. gonzaga.edunih.gov The widespread presence of phosphorylase was demonstrated by the detection of glucose-1-phosphate formation in cell-free extracts from various mammalian tissues, including brain, heart, liver, and kidney, as well as from yeast. nobelprize.orgscispace.com

Beyond the Cori's initial discoveries, cell-free extracts continue to be vital for enzyme characterization involving glucose 1-phosphate. For instance, trehalose (B1683222) phosphorylase from Micrococcus varians was purified from a cell-free extract, and its reversible phosphorolysis and synthesis of trehalose using β-glucose 1-phosphate were characterized. tandfonline.com In Entamoeba histolytica, cell-free extracts facilitated the isolation and characterization of two UTP-utilizing hexose phosphate uridylyltransferases, enzymes that react with both glucose 1-phosphate and galactose 1-phosphate. nih.gov Studies on Escherichia coli crude extracts have also explored the formation of glucose diphosphate (B83284) from glucose-1-phosphate, identifying the enzyme systems involved in this reaction. conicet.gov.ar More recently, E. coli sugar-phosphate phosphatases, Agp and Had13, were characterized for their ability to utilize α-D-glucose 1-phosphate as a phosphoryl donor, with Agp demonstrating significant synthetic activity in converting αGlc 1-P to d-fructose 1-phosphate. asm.org

Furthermore, cell-free protein synthesis systems leverage the glycolytic enzymes present in cell extracts to use glucose or glucose-6-phosphate as energy sources for ATP regeneration, highlighting the continued utility of these systems in understanding and manipulating metabolic pathways where glucose-1-phosphate serves as an intermediate. researchgate.netnih.govbiorxiv.orgoup.com

Theoretical Implications and Contemporary Research Trajectories of Cori Ester

Contribution to the Allosteric Enzyme Regulation Paradigm

The study of the Cori ester and its metabolic pathways was instrumental in advancing the concept of allosteric enzyme regulation. Phosphorylase, the enzyme that catalyzes the formation of the Cori ester from glycogen (B147801), exists in two forms, and the interplay between these forms is a classic example of allosteric control. nih.gov This regulation is crucial for maintaining glucose homeostasis in the body.

The activity of glycogen phosphorylase is modulated by allosteric effectors such as AMP, ATP, and glucose-6-phosphate, which signal the energy state of the cell. For instance, high levels of AMP, indicative of low energy, allosterically activate phosphorylase to promote glycogen breakdown and release of glucose-1-phosphate for energy production. Conversely, high levels of ATP and glucose-6-phosphate signal an energy-replete state and allosterically inhibit the enzyme.

Furthermore, the hormonal regulation of glycogen metabolism, involving hormones like insulin (B600854) and epinephrine (B1671497), is intricately linked to the allosteric control of the enzymes involved. britannica.com Epinephrine triggers a phosphorylation cascade that converts the less active form of phosphorylase to its more active state, thereby stimulating glycogenolysis in response to stress. This dual regulation by both metabolites and hormonal signals, centered around the metabolism of the Cori ester, provided a foundational model for understanding the complex control mechanisms of metabolic pathways.

Expansion of Understanding on Biological Macromolecule Biosynthesis

The discovery of the Cori ester was a pivotal moment in understanding the biosynthesis of biological macromolecules, particularly polysaccharides like glycogen and starch. nobelprize.org Prior to this, the mechanisms by which simple sugars were assembled into complex carbohydrates were largely unknown. The Coris demonstrated that glucose-1-phosphate is the direct precursor for the synthesis of glycogen. acs.orgnobelprize.org

The reversible reaction catalyzed by glycogen phosphorylase, where glucose-1-phosphate is added to a growing glycogen chain, was the first time a biological macromolecule was synthesized in a test tube. acs.org This groundbreaking achievement opened the door to elucidating the enzymatic pathways for the synthesis of other complex biomolecules.

Further research revealed that for glycogen synthesis, glucose-1-phosphate is first converted to UDP-glucose, a more activated form of glucose, which then serves as the donor for glycogen synthase. wikipedia.org Similarly, in plants, the synthesis of starch also proceeds via an activated glucose donor derived from glucose-1-phosphate, namely ADP-glucose. nih.gov The central role of the Cori ester as a building block for these vital energy storage molecules underscored its fundamental importance in anabolic processes. This principle of using activated monomers for polymerization is a recurring theme in the biosynthesis of other macromolecules like proteins and nucleic acids.

Fundamental Role in Research on Genetic Defects Affecting Enzyme Function

The elucidation of the metabolic pathways involving the Cori ester has been fundamental to the understanding of several genetic disorders known as glycogen storage diseases (GSDs). wordpress.com These diseases are caused by mutations in the genes encoding the enzymes responsible for glycogen synthesis or breakdown, leading to the accumulation of abnormal amounts or types of glycogen in various tissues.

Gerty Cori herself pioneered the study of these disorders, demonstrating that defects in enzymes could be the direct cause of human genetic diseases. wordpress.com For example, Von Gierke's disease (GSD Type I) is caused by a deficiency in glucose-6-phosphatase, the enzyme that converts glucose-6-phosphate (formed from glucose-1-phosphate) into free glucose in the liver. nih.govmedlineplus.gov This leads to severe hypoglycemia and an accumulation of glycogen.

Other GSDs are directly linked to enzymes that metabolize the Cori ester. For instance, McArdle's disease (GSD Type V) results from a deficiency of muscle glycogen phosphorylase, the enzyme that produces glucose-1-phosphate from glycogen. wikipedia.orgtaylorandfrancis.com This impairs the ability of muscle cells to access their glycogen stores for energy during exercise. The study of these genetic defects has not only provided crucial insights into the normal functioning of these metabolic pathways but has also been a cornerstone for the development of diagnostic and therapeutic strategies for these debilitating conditions.

Recent Research Focus on Cori Ester as a Ligand and Phosphoryl Donor

Contemporary research continues to explore the multifaceted roles of the Cori ester beyond its central metabolic functions. Recent studies have focused on its properties as a ligand, capable of forming complexes with various cations. The crystal structures of Cori ester with sodium, potassium, and ammonium (B1175870) ions have been determined, revealing its ability to act as a chelating agent and form bridging interactions. nih.gov This line of research is important for understanding the influence of the ionic environment on the structure and function of enzymes that bind to the Cori ester.

Furthermore, the high-energy nature of the phosphate (B84403) bond in the Cori ester makes it an effective phosphoryl donor in certain enzymatic reactions. nih.gov While ATP is the most common phosphoryl donor in cells, research has shown that enzymes like sugar-phosphate phosphatases can utilize glucose-1-phosphate to transfer a phosphate group to other acceptor molecules, including water or other sugars. nih.gov This highlights the versatility of the Cori ester in cellular bioenergetics and metabolic transformations.

Exploration of Novel Biocatalytic Routes and Biotechnological Applications in Research

The enzymes involved in the metabolism of the Cori ester are being increasingly explored for their potential in biocatalysis and biotechnology. Phosphorylases, for instance, are being investigated for the synthesis of specialized carbohydrates and glycosylated compounds. researchgate.net The ability to control the synthesis of specific oligosaccharides and polysaccharides has applications in the food, pharmaceutical, and materials science industries.

Moreover, the production of glucose-1-phosphate itself is a target for biotechnological processes. Microbial fermentation routes using bacteria like Corynebacterium are being developed as a cost-effective and sustainable alternative to chemical synthesis. google.com This readily available supply of the Cori ester can then be used as a substrate for various enzymatic syntheses.

Q & A

Q. How can researchers ensure reproducibility in synthesizing and characterizing Cori ester analogs for mechanistic studies?

- Methodology : Publish detailed synthetic protocols (e.g., solvent ratios, reaction times) in supplementary materials. Share raw NMR/MS spectra via open-access repositories. Collaborate with third-party labs for independent validation of kinetic parameters .

Data Contradiction and Resolution

Q. What strategies resolve discrepancies in reported equilibrium constants for Cori ester formation across studies?

Q. How do variations in tissue-specific isoforms of phosphorylase impact interpretations of Cori ester’s metabolic role?

- Methodology : Use RNA-seq to quantify isoform expression across tissues (liver, muscle, brain). Knock down specific isoforms via siRNA in primary cell cultures and measure glucose 1-phosphate turnover rates. Cross-reference with clinical data from tissue-specific GSD patients .

Ethical and Reporting Standards

Q. What guidelines should be followed when publishing datasets on Cori ester metabolism to ensure transparency?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like MetaboLights or Zenodo. Include detailed metadata (e.g., instrument calibration logs, sample preparation protocols) .

Q. How can researchers ethically address unintended findings (e.g., novel enzyme interactions) during Cori ester studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。